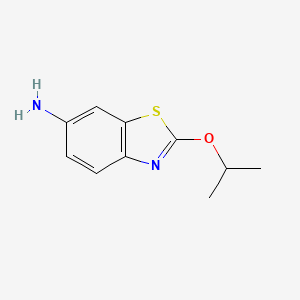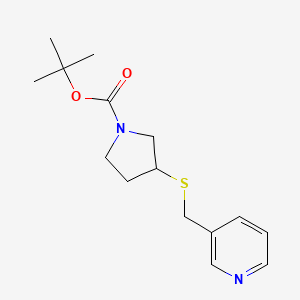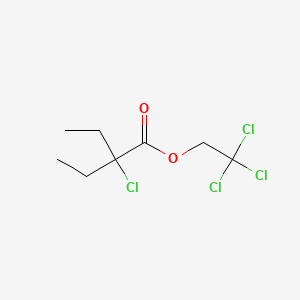
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is a chemical compound with the molecular formula C8H11Cl3O2 It is an ester derivative of butyric acid, characterized by the presence of chloro and trichloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester typically involves the esterification of butyric acid derivatives with trichloroethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid derivatives and trichloroethanol.
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Hydrolysis: Butyric acid derivatives and trichloroethanol.
Substitution: Various substituted butyric acid derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release butyric acid derivatives, which may exert biological effects by modulating gene expression and cellular signaling pathways. The chloro and trichloroethyl groups may also interact with specific molecular targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric acid, 2-chloro-3-oxo-, ethyl ester: Another ester derivative of butyric acid with similar chemical properties.
Ethyl butyrate: An ester with a fruity odor, commonly used in flavorings and fragrances.
2,2,2-Trichloroethyl chloroformate: A related compound used in organic synthesis.
Uniqueness
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is unique due to the presence of both chloro and trichloroethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63867-10-7 |
|---|---|
Molekularformel |
C8H12Cl4O2 |
Molekulargewicht |
282.0 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
InChI-Schlüssel |
VCWJEHDQXIPHQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


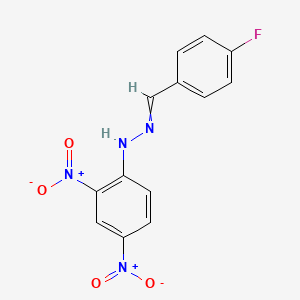
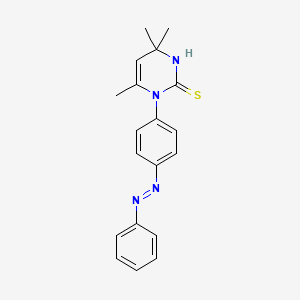

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)

![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)

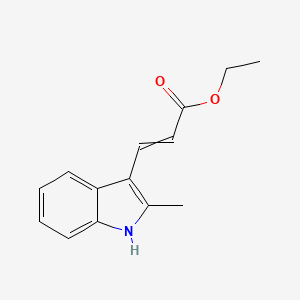

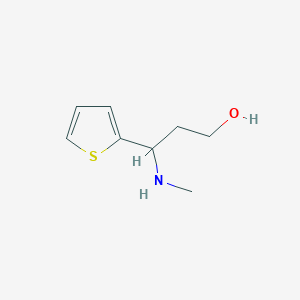
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
